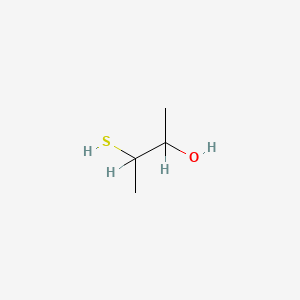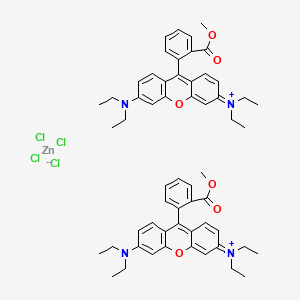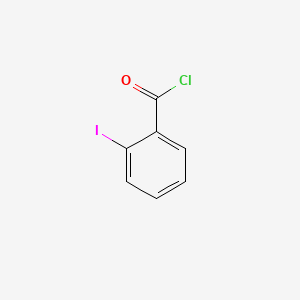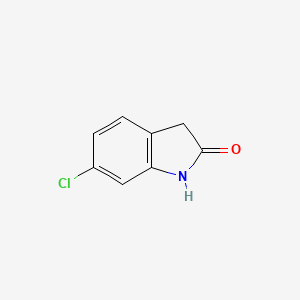
6-Chlorooxindole
概要
説明
6-Chlorooxindole, also known as 6-Chloro-2-indolinone, is a chemical compound with the molecular formula C8H6ClNO . It appears as a light yellow to brown powder or crystal .
Synthesis Analysis
The synthesis of 6-Chlorooxindole involves a series of steps starting with 4-chloro-2-nitrotoluene and diethyloxalate . The process includes the formation of 3-(2-nitro-4-chlorophenyl)pyruvic acid, followed by the creation of 4-chloro-2-nitro-phenylacetic acid, and finally, reductive cyclization to obtain 6-chloro-oxindole .
Molecular Structure Analysis
The molecular structure of 6-Chlorooxindole consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . Its molecular weight is 167.59 .
Physical And Chemical Properties Analysis
6-Chlorooxindole is a solid at 20 degrees Celsius . It has a melting point ranging from 195.0 to 199.0 degrees Celsius . It is soluble in Dimethylformamide .
科学的研究の応用
UV Spectrophotometry in Pharmaceutical Analysis
A study by Xiu-lan (2009) demonstrated the use of UV spectrophotometry for determining the content of 6-Chlorooxindole, highlighting its significance as an intermediate in the pharmaceutical Ziprasidone. The research showed that this method is simple, sensitive, accurate, and reproducible, making 6-Chlorooxindole an important compound in analytical chemistry and pharmaceutical quality control (Z. Xiu-lan, 2009).
Novel Scaffolds in Kinase Research
Cheung, Harris, and Lackey (2001) reported on the synthesis of derivatives related to 6-Chlorooxindole, which were used as novel scaffolds in kinase research. This indicates the compound's potential in aiding the development of new pharmaceuticals and therapeutic agents (M. Cheung, P. A. Harris, & K. Lackey, 2001).
Neurotoxicity Studies
Research on neurotoxins like 6-Hydroxydopamine has been pivotal in understanding neurodegenerative diseases. Although not directly 6-Chlorooxindole, these studies provide a context for the importance of related compounds in neuroscientific research. Hanrott et al. (2006) explored how 6-Hydroxydopamine neurotoxicity is initiated, a study relevant to understanding Parkinson's disease and other neurodegenerative conditions (Katharine Hanrott et al., 2006).
Synthesis of Enantiomerically Enriched 3-Chlorooxindoles
A study by Noole et al. (2012) developed a methodology for synthesizing enantiomerically enriched 3,3-disubstituted 3-chlorooxindoles. This research is crucial in creating compounds with specific chiral properties, which have significant applications in pharmaceutical development (Artur Noole et al., 2012).
Antimicrobial and Anti-Algal Activities
Yang et al. (2014) discovered that indole derivatives, including 6-chloroindole, significantly inhibited bacterial growth and interfered with the formation of bacterial biofilm. This suggests the potential use of 6-Chlorooxindole in developing new antifouling agents and antimicrobial substances (Cuiyun Yang et al., 2014).
Safety And Hazards
特性
IUPAC Name |
6-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENVPIZOTHULGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353003 | |
| Record name | 6-Chlorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorooxindole | |
CAS RN |
56341-37-8 | |
| Record name | 6-Chlorooxindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chlorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1,3-dihydroindol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-Indol-2-one, 6-chloro-1,3-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

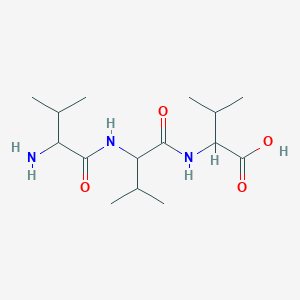
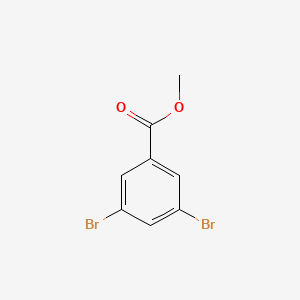
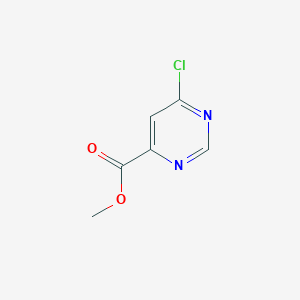
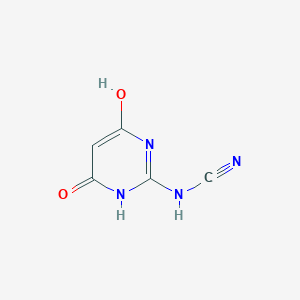
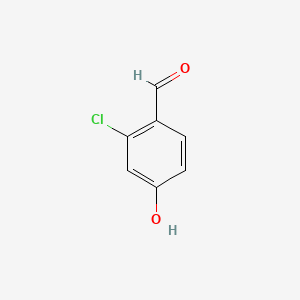
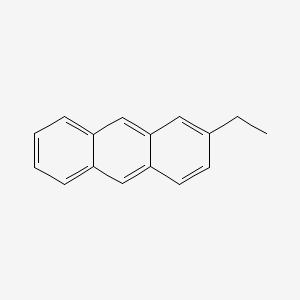
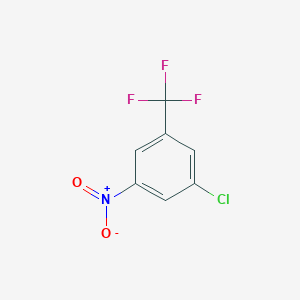
![Bicyclo[3.2.1]octane-2,4-dione](/img/structure/B1630462.png)
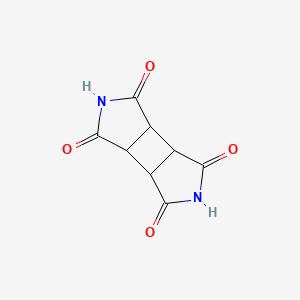
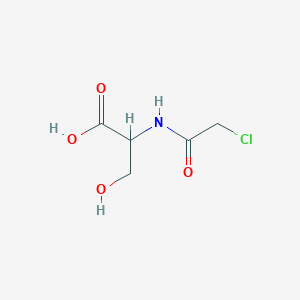
![(3R,4R)-3-[(3,4-dihydroxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B1630468.png)
